molecular formula C8H10Br2N4O B2924627 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide CAS No. 1803581-33-0

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide

Cat. No.: B2924627
CAS No.: 1803581-33-0
M. Wt: 338.003
InChI Key: IQXFLGPRKIEVJS-UHFFFAOYSA-N
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Description

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide typically involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole-3-yl)phenol with appropriate reagents under controlled conditions. One common method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, and may include additional steps such as purification by chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4H-1,2,4-triazol-4-yl)phenol dihydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential antimicrobial activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-4-(1,2,4-triazol-4-yl)phenol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2BrH/c9-7-3-6(1-2-8(7)13)12-4-10-11-5-12;;/h1-5,13H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXFLGPRKIEVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=C2)N)O.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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